molecular formula C10H12F2O B1427591 1-(3,4-Difluorophenyl)-2-methylpropan-1-ol CAS No. 1184394-61-3

1-(3,4-Difluorophenyl)-2-methylpropan-1-ol

Cat. No.: B1427591
CAS No.: 1184394-61-3
M. Wt: 186.2 g/mol
InChI Key: KNYXACFXBRIOGI-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a methylpropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorophenyl)-2-methylpropan-1-ol typically involves the reduction of a corresponding ketone precursor. One common method is the reduction of 1-(3,4-difluorophenyl)-2-methylpropan-1-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve biocatalytic approaches. For instance, Escherichia coli cells expressing specific ketoreductases can be used to catalyze the reduction of 1-(3,4-difluorophenyl)-2-methylpropan-1-one to the desired alcohol with high enantioselectivity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Further reduction can yield different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Thionyl chloride in dichloromethane.

Major Products:

    Oxidation: 1-(3,4-Difluorophenyl)-2-methylpropan-1-one.

    Reduction: Various alcohol derivatives.

    Substitution: 1-(3,4-Difluorophenyl)-2-methylpropan-1-chloride.

Scientific Research Applications

1-(3,4-Difluorophenyl)-2-methylpropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may act as a precursor to compounds that inhibit certain enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and specificity towards its target, thereby modulating biological pathways .

Comparison with Similar Compounds

  • 1-(2,4-Difluorophenyl)-2-methylpropan-1-ol
  • **1-(3,4-Dichlorophenyl)-2-m

Biological Activity

1-(3,4-Difluorophenyl)-2-methylpropan-1-ol, an organic compound with a unique structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound features a difluorophenyl group and a hydroxyl moiety, which are critical for its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12F2O. The presence of fluorine atoms enhances the compound's lipophilicity and binding affinity to biological targets, while the hydroxyl group allows for hydrogen bonding interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluorophenyl group increases the compound's selectivity and potency towards these targets:

  • Enzyme Inhibition : The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may modulate receptor activity through hydrophobic interactions and conformational changes induced by binding.

Biological Activities

Research indicates several potential biological activities associated with this compound:

  • Antidepressant Effects : Studies have shown that related compounds exhibit antidepressant properties by inhibiting monoamine uptake (dopamine and norepinephrine), suggesting a potential role for this compound in mood regulation .
  • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, possibly through modulation of inflammatory pathways .
  • Analgesic Activity : Preliminary studies suggest that it may possess analgesic properties, making it a candidate for pain management therapies .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantInhibition of dopamine and norepinephrine uptake
Anti-inflammatoryModulation of inflammatory pathways
AnalgesicPotential pain relief effects

Case Study: Antidepressant Activity

In a study focused on the antidepressant effects of structurally similar compounds, it was found that certain derivatives exhibited significant inhibition of neurotransmitter uptake. For instance, a related compound was shown to have an IC50 value comparable to established antidepressants, indicating that this compound may share similar efficacy in mood disorders .

Case Study: Anti-inflammatory Mechanism

Another investigation explored the anti-inflammatory properties of related compounds through in vitro assays. These studies demonstrated that derivatives could significantly reduce pro-inflammatory cytokine production in macrophages, suggesting that this compound may also exert similar effects .

Properties

IUPAC Name

1-(3,4-difluorophenyl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O/c1-6(2)10(13)7-3-4-8(11)9(12)5-7/h3-6,10,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYXACFXBRIOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC(=C(C=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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